5-Amino-2-fluoro-4-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYBCCYMGRHOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Amino-2-fluoro-4-hydroxybenzoic acid

Introduction

5-Amino-2-fluoro-4-hydroxybenzoic acid (AFHBA) is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. Its multifunctional structure, incorporating a carboxylic acid, a phenolic hydroxyl group, an aniline-like amino group, and an aryl fluoride, makes it a versatile building block for the synthesis of novel compounds. The strategic placement of these functional groups—particularly the ortho-fluorine atom—can profoundly influence molecular interactions, metabolic stability, and binding affinities, making it a valuable scaffold in drug discovery.[1]

This technical guide provides an in-depth exploration of the core physicochemical properties of AFHBA. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet. It delves into the structural rationale behind the compound's expected characteristics and provides robust, field-proven protocols for their experimental determination. By grounding theoretical predictions in practical methodology, this guide serves as a self-validating framework for the comprehensive characterization of this important synthetic intermediate.

Molecular Identity and Structural Analysis

The foundation of a compound's physicochemical profile is its molecular structure. The specific arrangement of functional groups in AFHBA dictates its electronic properties, polarity, and potential for intermolecular interactions.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1566265-63-1 | [2][3][4] |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

The molecule's architecture features a highly substituted benzene ring. The carboxylic acid, hydroxyl, and amino groups are all capable of acting as hydrogen bond donors and acceptors, suggesting significant polarity and the potential for complex intermolecular bonding. The fluorine atom, positioned ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive effect, which is critical for modulating the acidity of both the carboxyl and phenolic protons.

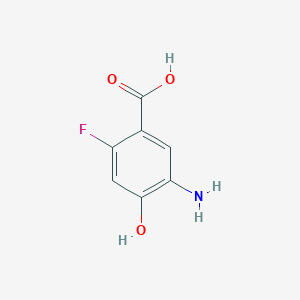

Caption: 2D structure of this compound.

Physical and Chemical Properties

A thorough understanding of properties such as melting point, solubility, and dissociation constants (pKa) is essential for purification, formulation, and predicting physiological behavior. While extensive experimental data for this specific molecule is not widely published, we can predict its behavior and provide robust methods for determination.

| Property | Predicted Value / Experimental Data | Comments |

| Appearance | White to off-white crystalline solid. | Based on analogous substituted benzoic acids.[5] |

| Melting Point (°C) | Not available in public literature. Expected >200°C. | The presence of multiple hydrogen bonding groups (amine, hydroxyl, carboxylic acid) suggests strong crystal lattice energy, leading to a high melting point, likely with decomposition. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The polar functional groups enhance solubility in polar solvents, but the rigid aromatic core limits aqueous solubility.[5][6] |

| pKa Values | See Section 2.2 for detailed discussion. | Multiple ionizable centers exist: carboxylic acid, phenolic hydroxyl, and amino group. |

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <2°C) is indicative of high purity. Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating ramp (10-20°C/min) to approximate the melting point.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to ~20°C below the approximate melting point, then reducing the ramp rate to 1-2°C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Dissociation Constants (pKa)

AFHBA is an amphoteric molecule with three ionizable centers. Predicting their pKa values requires analyzing the electronic effects of the substituents.

-

Carboxylic Acid (-COOH): The pKa of benzoic acid is ~4.2.[7] The ortho-fluoro and para-hydroxyl groups are electron-withdrawing, which stabilizes the carboxylate anion and lowers the pKa (increases acidity). The meta-amino group is weakly electron-donating, which would slightly destabilize the anion. The net effect is an expected pKa between 2.5 and 3.5 .

-

Phenolic Hydroxyl (-OH): The pKa of phenol is ~10. The para-amino group is strongly electron-donating, which destabilizes the phenoxide anion and increases the pKa. The ortho-fluoro and meta-carboxyl groups are electron-withdrawing, which would stabilize the anion and lower the pKa. The pKa is expected to be in the range of 9.5 to 10.5 .

-

Amino Group (-NH₂): The pKa of the conjugate acid of aniline (C₆H₅NH₃⁺) is ~4.6. The ortho-hydroxyl and para-carboxyl groups are electron-withdrawing, which reduces the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid. The value is expected to be in the range of 3.0 to 4.0 .

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a ~0.01 M solution of AFHBA in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration Setup: Use a calibrated pH meter and a micro-burette. Maintain a constant temperature (e.g., 25°C) and stir the solution gently.

-

Titration:

-

To determine the acidic pKa values (carboxyl and hydroxyl), titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa (amino group), titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl).

-

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

-

Aromatic Protons: Due to the substitution pattern, two protons remain on the aromatic ring. They will appear as singlets or narrow doublets.

-

H-3: Expected around δ 7.0-7.5 ppm. Influenced by ortho-F and para-NH₂.

-

H-6: Expected around δ 6.5-7.0 ppm. Influenced by ortho-NH₂ and meta-OH.

-

-

Labile Protons: These signals are often broad and their chemical shift is concentration-dependent.

-

-COOH: δ 12.0-13.0 ppm (broad singlet).

-

-OH: δ 9.0-10.0 ppm (broad singlet).

-

-NH₂: δ 4.5-5.5 ppm (broad singlet).

-

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

-

-COOH: δ 165-170 ppm.

-

Aromatic Carbons:

-

C-F (C-2): δ 155-160 ppm (large ¹JCF coupling).

-

C-OH (C-4): δ 150-155 ppm.

-

C-NH₂ (C-5): δ 140-145 ppm.

-

C-COOH (C-1): δ 115-120 ppm.

-

C-H carbons (C-3, C-6): δ 100-115 ppm.

-

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of AFHBA in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If needed, 2D experiments like COSY and HSQC can be performed for unambiguous assignment.

-

Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[8][9]

Predicted Characteristic IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3500-3300 | -OH and -NH₂ | O-H and N-H Stretching |

| 3300-2500 | -COOH | O-H Stretching (broad, characteristic of carboxylic acid dimer) |

| ~1680 | -C=O | Carbonyl Stretching |

| ~1600, ~1500 | Aromatic Ring | C=C Stretching |

| ~1250 | C-F | C-F Stretching |

| ~1200 | C-O | C-O Stretching (Phenolic) |

Protocol: FTIR-ATR Analysis

-

Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline-corrected and peaks should be labeled.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Calculated Exact Mass: 171.0335 g/mol

-

Expected Molecular Ion ([M-H]⁻ in ESI-): m/z 170.0261

-

Expected Molecular Ion ([M+H]⁺ in ESI+): m/z 172.0411

-

Key Fragmentation: A primary fragmentation pathway would be the loss of CO₂ (44 Da) from the molecular ion, a characteristic fragmentation of benzoic acids.

Protocol: High-Resolution MS (HRMS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

-

Analysis: Determine the exact mass from the high-resolution data and compare it to the calculated theoretical mass. The difference should be less than 5 ppm.

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of AFHBA and for its quantification in various matrices.[10][11]

Protocol: Reversed-Phase HPLC for Purity Analysis

-

Sample Preparation: Prepare a stock solution of AFHBA in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (~0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by a UV scan (likely around 254 nm or 278 nm).[10]

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Caption: Standard workflow for purity determination of AFHBA by HPLC.

Safety and Handling

Based on safety data for structurally similar aminobenzoic and fluorobenzoic acids, this compound should be handled with appropriate care.[12][13]

-

Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13] May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[14]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16] Avoid creating dust during handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]

Disclaimer: This information is a summary based on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS. Analytical Methods, Royal Society of Chemistry. [Link]

-

Pharmaffiliates. (n.d.). 1566265-63-1 | Chemical Name : this compound. Retrieved from Pharmaffiliates website. [Link]

-

PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Tahir, M. N., et al. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

PubChem. (n.d.). 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Amino-4-hydroxy-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from HMDB website. [Link]

-

PubChem. (n.d.). 4-Amino-2-fluoro-5-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Williams, R. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from a personal compilation document. [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from Wikipedia website. [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from Agilent website. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies.... [Link]

-

ChemBK. (2022). 4-Amino-2-hydroxybenzoic acid. Retrieved from ChemBK website. [Link]

-

Jencks, W.P., & Westheimer, F.H. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 1566265-63-1|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. global.oup.com [global.oup.com]

- 8. jocpr.com [jocpr.com]

- 9. jocpr.com [jocpr.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. agilent.com [agilent.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 5-Amino-2-fluoro-4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-2-fluoro-4-hydroxybenzoic acid, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles and data from closely related analogues, this document will explore its physicochemical properties, synthesis strategies, analytical methodologies, and prospective applications, particularly in the realm of drug discovery.

Core Compound Identity and Properties

This compound is a substituted benzoic acid derivative. The strategic placement of amino, fluoro, and hydroxyl groups on the benzene ring imparts a unique electronic and structural profile, making it a valuable building block for more complex molecules.

CAS Number: 1566265-63-1[1]

Physicochemical Characteristics

While extensive experimental data for this specific molecule is not broadly published, we can infer its properties based on its functional groups and related structures. The presence of a carboxylic acid, an amine, a hydroxyl group, and a fluorine substituent suggests a multifunctional synthetic intermediate.[2]

| Property | Predicted/Inferred Value | Rationale/Comments |

| Molecular Formula | C₇H₆FNO₃ | Derived from its chemical structure. |

| Molecular Weight | 171.13 g/mol | Calculated from the molecular formula.[3] |

| Appearance | Likely a solid (powder) | Typical for similar small organic molecules. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base. | The carboxylic acid and phenolic hydroxyl group will deprotonate in basic solutions, increasing aqueous solubility. The aromatic nature suggests solubility in organic solvents. |

| Melting Point | Expected to be >200 °C (with potential decomposition) | Similar aminohydroxybenzoic acids exhibit high melting points. For instance, 5-Amino-2-hydroxybenzoic acid has a melting point of 280 °C (decomposition). |

| pKa | Multiple pKa values expected | The carboxylic acid will have a pKa around 3-4, the ammonium ion (protonated amine) around 4-5, and the phenolic hydroxyl group around 9-10. These values are influenced by the electronic effects of the other substituents. |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound is not widely documented in peer-reviewed literature. However, a plausible synthetic route can be designed based on established organic chemistry principles and methodologies for analogous compounds. A potential retrosynthetic analysis is presented below.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

This proposed multi-step synthesis starts from a commercially available precursor. Each step is chosen to ensure regioselectivity and high yield, principles critical in process development for pharmaceutical intermediates.

Step 1: Nitration of 2-Fluoro-4-hydroxybenzaldehyde The hydroxyl group is an activating ortho-, para-director, and the aldehyde is a deactivating meta-director. The fluorine atom is a deactivating ortho-, para-director. The position para to the fluorine and ortho to the powerfully activating hydroxyl group is the most likely site for electrophilic aromatic substitution.

-

Dissolution: Dissolve 2-fluoro-4-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Nitration: Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Reaction: Stir the mixture at low temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture over ice water to precipitate the product, 2-fluoro-4-hydroxy-5-nitrobenzaldehyde.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Step 2: Oxidation of the Aldehyde The aldehyde group is oxidized to a carboxylic acid. A mild oxidizing agent is chosen to avoid unwanted side reactions.

-

Suspension: Suspend the 2-fluoro-4-hydroxy-5-nitrobenzaldehyde in an appropriate solvent system (e.g., a mixture of t-butanol and water).

-

Oxidation: Add an oxidizing agent such as potassium permanganate (KMnO₄) or a milder reagent like sodium chlorite (NaClO₂) with a scavenger.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Quench any excess oxidizing agent. Acidify the mixture with an acid like HCl to precipitate the carboxylic acid product, 5-nitro-2-fluoro-4-hydroxybenzoic acid.

-

Purification: Filter the product, wash thoroughly with water, and dry.

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amine.

-

Dissolution/Suspension: Dissolve or suspend the 5-nitro-2-fluoro-4-hydroxybenzoic acid in a solvent like ethanol or methanol.

-

Catalyst Addition: Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).

-

Reduction: If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere. If using a chemical reductant like SnCl₂, the reaction is typically performed in the presence of a strong acid like HCl.

-

Reaction: Stir at room temperature or with gentle heating.

-

Work-up: After the reaction is complete, filter off the catalyst (if used). If an acid was used, neutralize the mixture carefully with a base (e.g., NaHCO₃) to precipitate the final product, this compound.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount, especially in a drug development context. A suite of analytical techniques should be employed for comprehensive characterization. The selection of an optimal method depends on factors like required sensitivity, selectivity, and the sample matrix.[4]

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification of non-volatile organic compounds.

-

Principle: The compound is separated from impurities based on its differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.

-

Typical Protocol:

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Detection: UV detector set at a wavelength of maximum absorbance (likely around 270-300 nm).

-

Quantification: An external standard calibration curve is constructed to determine the concentration in unknown samples.

-

Mass Spectrometry (MS)

Coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z).

-

Principle: The molecule is ionized, and the resulting ions are separated by their m/z, providing a precise molecular weight.

-

Expected Result: In electrospray ionization (ESI) positive mode, the [M+H]⁺ ion would be expected at m/z 172.13. In negative mode, the [M-H]⁻ ion would be expected at m/z 170.13. High-resolution mass spectrometry can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and exchangeable protons of the -NH₂, -OH, and -COOH groups. The coupling patterns between aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, and its coupling to adjacent protons can further confirm the structure.

Applications in Drug Discovery and Development

Fluorine-containing amino acids are increasingly prominent in new drugs.[5] The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

Potential Roles of this compound:

-

Scaffold for Novel Therapeutics: The multiple functional groups allow for diverse chemical modifications, making it an ideal starting point for library synthesis in lead discovery campaigns. It can be incorporated into larger molecules to probe structure-activity relationships (SAR).[2]

-

Inhibitor Design: The benzoic acid moiety is a common feature in many enzyme inhibitors. The specific substitution pattern of this molecule could be exploited to target the active sites of enzymes implicated in various diseases.

-

Bioisostere: The fluorinated aminohydroxybenzoic acid scaffold can serve as a bioisostere for other molecular fragments in known drugs, potentially leading to improved properties.

The strategic placement of the fluorine atom ortho to the carboxylic acid can influence its acidity and conformation, which can be critical for molecular recognition and binding to biological targets. This strategic fluorination is a prevalent protocol in drug-candidate optimization.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). [Link]

Sources

Spectroscopic Blueprint of 5-Amino-2-fluoro-4-hydroxybenzoic Acid: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture

5-Amino-2-fluoro-4-hydroxybenzoic acid is a substituted aromatic compound with significant potential in pharmaceutical and materials science research. Its unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, carboxylic acid) groups on a benzene ring creates a molecule with distinct physicochemical properties. A thorough characterization of its molecular structure is paramount for understanding its reactivity, bioavailability, and potential applications. This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on predicted spectral characteristics derived from the analysis of structurally related compounds. This approach, grounded in established principles of spectroscopy and substituent effects, offers a robust framework for researchers to interpret their own experimental data. We will also provide detailed, field-proven methodologies for acquiring high-quality spectral data.

Molecular Structure and Logic

The strategic placement of functional groups on the benzoic acid core dictates the electronic environment of each atom, which in turn governs the molecule's spectroscopic signature. Understanding these relationships is key to accurate spectral interpretation.

Caption: Predicted molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 6.8 - 7.0 | Doublet (d) | JH-F ≈ 8-10 Hz | Ortho to the electron-withdrawing fluorine, but shielded by the adjacent hydroxyl and amino groups. Coupled to the fluorine atom. |

| H-6 | 7.2 - 7.4 | Singlet (s) or narrow doublet | - | Flanked by the amino and carboxylic acid groups. May show a small coupling to the fluorine. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - | Exchangeable protons, chemical shift is concentration and solvent dependent. |

| -OH | 9.0 - 11.0 | Broad Singlet (br s) | - | Exchangeable proton, likely to be a broad signal. |

| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | - | Acidic proton, typically a broad singlet at a downfield chemical shift. |

Expertise in Action: The prediction of a doublet for H-3 is based on the strong through-bond coupling expected with the adjacent fluorine atom (ortho H-F coupling). The relative shielding of H-3 compared to H-6 is anticipated due to the combined electron-donating effects of the para-amino and ortho-hydroxyl groups, counteracting the deshielding effect of the fluorine.[1][2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic distribution within the benzene ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-COOH) | 165 - 175 | Carbonyl carbon of the carboxylic acid, typically found in this downfield region. |

| C-2 (-F) | 155 - 165 (d, JC-F ≈ 240-260 Hz) | Directly attached to the electronegative fluorine, resulting in a downfield shift and a large one-bond C-F coupling constant. |

| C-3 | 110 - 120 (d, JC-F ≈ 20-25 Hz) | Shielded by the ortho-hydroxyl and para-amino groups. Shows a smaller two-bond C-F coupling. |

| C-4 (-OH) | 145 - 155 | Attached to the hydroxyl group, leading to a downfield shift. |

| C-5 (-NH₂) | 130 - 140 | Attached to the amino group. |

| C-6 | 115 - 125 (d, JC-F ≈ 3-5 Hz) | Shielded by the para-hydroxyl group. Shows a small three-bond C-F coupling. |

Trustworthiness through Causality: The large predicted one-bond carbon-fluorine coupling constant (¹JCF) for C-2 is a hallmark of fluorinated aromatic compounds and serves as a key diagnostic feature. The smaller, through-bond couplings to C-3 and C-6 provide further confirmation of the fluorine's position.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum will be dominated by absorptions from the O-H, N-H, C=O, and C-F bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |

| N-H (Amine) | 3300 - 3500 (two bands) | Asymmetric and Symmetric Stretching |

| C=O (Carboxylic Acid) | 1670 - 1700 | Stretching |

| C=C (Aromatic) | 1550 - 1650 | Stretching |

| C-O | 1200 - 1300 | Stretching |

| C-F | 1100 - 1200 | Stretching |

Authoritative Grounding: The broadness of the O-H stretching bands is due to hydrogen bonding. The presence of two distinct N-H stretching bands is characteristic of a primary amine (-NH₂). The exact position of the C=O stretch will be influenced by intramolecular hydrogen bonding with the ortho-hydroxyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information. For this compound (Molecular Formula: C₇H₆FNO₃), the expected monoisotopic mass is approximately 171.03 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 171

-

Key Fragments:

-

m/z 154: Loss of NH₃ (unlikely) or OH

-

m/z 126: Loss of COOH

-

m/z 98: Further fragmentation of the ring

-

Electrospray Ionization (ESI-MS):

In ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 172 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 170 in negative ion mode. ESI is a soft ionization technique, so fragmentation will be minimal unless induced (MS/MS).

Methodologies: A Practical Guide to Data Acquisition

The quality of spectral data is critically dependent on meticulous sample preparation and instrument operation. The following protocols provide a robust starting point for researchers.

NMR Spectroscopy Workflow

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Detailed Protocol for NMR Sample Preparation: [3]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. DMSO-d₆ is often a good choice for polar aromatic compounds as it will also allow for the observation of exchangeable protons.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

FTIR Spectroscopy Workflow (KBr Pellet Method)

Caption: A general workflow for obtaining ESI-MS data for a small molecule.

Detailed Protocol for ESI-MS Sample Preparation: [4][5]

-

Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with an appropriate solvent (often a mixture of water and an organic solvent like methanol or acetonitrile, sometimes with a small amount of formic acid or ammonium hydroxide to aid ionization) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before introduction into the mass spectrometer.

-

Infusion: The sample can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound, along with detailed protocols for data acquisition. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can more effectively characterize this molecule and accelerate their research endeavors. The methodologies presented herein are designed to ensure the collection of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

FTIR Expermental Solid | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. Retrieved from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Amino-2-fluoro-4-hydroxybenzoic acid in Different Solvents

Introduction

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] It is a critical physicochemical parameter that profoundly influences bioavailability, formulation design, and ultimately, the therapeutic efficacy of a drug candidate.[1][2] This guide provides a comprehensive technical overview of the solubility of 5-Amino-2-fluoro-4-hydroxybenzoic acid, a compound of interest in medicinal chemistry.

While specific, publicly available quantitative solubility data for this compound is limited, this document serves as a robust framework for researchers. It outlines the theoretical considerations, predictive insights based on structural analogs, and detailed experimental protocols necessary to determine its solubility profile across a range of relevant solvent systems. The methodologies described herein are grounded in established principles of pharmaceutical science to ensure scientific integrity and reproducibility.

I. Physicochemical Properties and Predicted Solubility Behavior

Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule possesses several functional groups that dictate its interactions with different solvents: a carboxylic acid, an amino group, a hydroxyl group, and a fluorine atom attached to an aromatic ring.

-

Ionizable Groups: The presence of both a weakly acidic carboxylic acid group and a weakly basic amino group means the compound is amphoteric. Its net charge and, consequently, its aqueous solubility will be highly dependent on the pH of the medium.[3][4] In acidic conditions, the amino group will be protonated, while in basic conditions, the carboxylic acid and hydroxyl groups will be deprotonated, generally leading to increased aqueous solubility at pH values away from the isoelectric point.[5][6]

-

Polar Moieties: The hydroxyl and amino groups, along with the carboxylic acid, are capable of forming hydrogen bonds. This suggests a preference for polar solvents.

-

Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can influence the pKa of the adjacent functional groups and the overall electronic distribution of the molecule, which can subtly affect solubility.

-

Aromatic Ring: The benzene ring provides a hydrophobic character to the molecule.

Based on these features and data from structurally similar compounds like 4-hydroxybenzoic acid and 4-fluoro-3-hydroxybenzoic acid, we can infer a general solubility profile.[4][7]

Predicted Solubility Trend:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and hydrogen bond acceptance.[4][8]

-

Good to Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and other lower-alcohols, which can act as both hydrogen bond donors and acceptors.[4][5]

-

Low to Sparingly Soluble: In water, the solubility will be pH-dependent. At its isoelectric point, the molecule will have its lowest aqueous solubility.[3][5]

-

Very Low to Insoluble: In nonpolar solvents such as hexanes, toluene, and dichloromethane, due to the molecule's overall polarity.[4]

The following DOT script illustrates the logical flow for predicting the solubility of this compound.

Caption: Predictive workflow for the solubility of this compound.

II. Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[9] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a defined period, followed by measuring the concentration of the dissolved API in the supernatant.[3][9]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, pH 1.2 buffer, pH 6.8 buffer, Methanol, Ethanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

2. Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] Preliminary experiments can determine the optimal equilibration time.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.[1]

-

-

Sample Preparation for Analysis: Dilute an aliquot of the clear, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: Quantify the concentration of the dissolved API in the diluted samples using a validated analytical method, such as HPLC-UV.[1] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

The following diagram outlines the shake-flask experimental workflow.

Caption: Experimental workflow for the shake-flask solubility determination.

III. Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvent systems. This allows researchers to quickly identify suitable solvents for various applications, from reaction chemistry to formulation development.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent System | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water (pH 7.0) | Polar Protic | Low | To be determined |

| 0.1 M HCl (pH 1.2) | Aqueous Buffer | Moderate | To be determined |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | Moderate | To be determined |

| Methanol | Polar Protic | Good | To be determined |

| Ethanol | Polar Protic | Good | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| Dichloromethane (DCM) | Nonpolar | Very Low | To be determined |

| Hexane | Nonpolar | Very Low | To be determined |

Interpretation of Results:

The collected data will provide critical insights for drug development. High solubility in aqueous buffers across the physiological pH range (1.2-6.8) is favorable for oral absorption.[10] Solubility in organic solvents is crucial for selecting appropriate systems for synthesis, purification, and the preparation of stock solutions for in vitro assays. For instance, high solubility in DMSO is advantageous for high-throughput screening applications.[2]

IV. Conclusion

This guide provides the necessary scientific framework and a detailed, field-proven experimental protocol for researchers to accurately determine the thermodynamic solubility of this compound. By following the outlined shake-flask methodology, scientists and drug development professionals can generate the reliable, quantitative data required to advance their research, optimize formulation strategies, and make informed decisions in the development pipeline.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- API Solubility: Key Factor in Oral Drug Bioavailability. (n.d.). BOC Sciences.

- Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.).

- API Solubility and Dissolution Enhancement Via Formul

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).

- This compound | 1566265-63-1. (n.d.). BLD Pharm.

- MSDS of 5-Fluoro-2-hydroxybenzoic acid. (2013). Capot Chemical.

- Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions. (n.d.). Benchchem.

- SAFETY DATA SHEET - 2-Amino-5-hydroxybenzoic acid. (2009). Fisher Scientific.

- SAFETY DATA SHEET - 4-Amino-3-hydroxybenzoic acid. (n.d.).

- SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzoic Acid. (2025). TCI Chemicals.

- 5-Amino-2-hydroxybenzoic acid for synthesis. (n.d.). Sigma-Aldrich.

- This compound | 1566265-63-1. (n.d.).

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

- 5-Aminosalicylic acid | Solubility of Things. (n.d.).

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- The Solubility of Amino Acids in Various Solvent Systems. (1970).

- 4-Hydroxybenzoic Acid - PRODUCT INFORM

- Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). (n.d.). Cheméo.

- Summary of experimental solubility data of 4-hydroxybenzoic acid in... (n.d.).

- 2-Amino-4-fluoro-5-hydroxybenzoic acid | 1250931-52-2. (n.d.). Biosynth.

- 4-Amino-2-hydroxybenzoic acid. (2022). ChemBK.

- 5-Amino-4-fluoro-2-methylbenzoic acid | 658085-42-8. (n.d.). Sigma-Aldrich.

- 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0. (2023). ChemicalBook.

- 4-Hydroxybenzoic acid | CAS 99-96-7. (n.d.). Selleck Chemicals.

- 4-Hydroxybenzoic acid. (n.d.). Wikipedia.

- 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid. (n.d.). SynHet.

- 2-Fluoro-4-hydroxybenzoic acid SDS, 65145-13-3 Safety D

- Dimethyl Sulfoxide (DMSO)

- 5-Amino-4-chloro-2-fluorobenzoic acid, HCl. (n.d.).

- 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. (n.d.). Ossila.

- 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid | C14H13NO6. (n.d.). PubChem.

- 4-Hydroxybenzoic Acid | C7H6O3 | CID 135. (n.d.). PubChem.

- 5-Amino-4-hydroxy-2-methylbenzoic acid | C8H9NO3 | CID 20040370. (n.d.). PubChem.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scispace.com [scispace.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Thermal Stability and Decomposition Profile of 5-Amino-2-fluoro-4-hydroxybenzoic acid

An In-depth Technical Guide

A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition pathways of 5-Amino-2-fluoro-4-hydroxybenzoic acid. As a novel compound, specific experimental data is not yet prevalent in public literature. Therefore, this document synthesizes established principles of thermal analysis, data from structurally analogous compounds, and authoritative regulatory standards to present a predictive and methodological guide. It outlines detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discusses anticipated thermal events, and proposes scientifically grounded decomposition mechanisms. This guide is intended to equip researchers, chemists, and formulation scientists with the necessary tools to assess the compound's stability, a critical parameter for its potential development as a pharmaceutical agent.

Introduction: The Imperative of Thermal Stability in Drug Development

This compound is a substituted aromatic molecule incorporating amino, fluoro, hydroxyl, and carboxylic acid functional groups. This unique combination of moieties suggests potential utility in medicinal chemistry, where such structures often serve as scaffolds for pharmacologically active agents. However, before any therapeutic potential can be realized, a thorough understanding of the compound's fundamental physicochemical properties is essential.

Among the most critical of these properties is thermal stability. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is foundational for establishing a re-test period for the drug substance, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1][2] The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide a clear framework for conducting these stability studies, underscoring their regulatory importance.[3][4][5]

Given the absence of specific published data for this compound, this guide will proceed from first principles, leveraging established analytical techniques and the known behavior of related chemical structures to build a robust predictive model for its thermal profile.

Chemical Profile

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1566265-63-1 | Pharmaffiliates |

| Molecular Formula | C₇H₆FNO₃ | Pharmaffiliates |

| Molecular Weight | 171.13 g/mol | Pharmaffiliates |

| Chemical Structure | N/A |

Methodology for Comprehensive Thermal Analysis

The primary techniques for evaluating the thermal stability of a solid pharmaceutical compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] When used in conjunction, they provide a detailed picture of how a material behaves when subjected to a controlled temperature program.[7][8]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the onset of decomposition, identifying intermediate degradation steps, and quantifying residual mass.[6]

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards) or the melting points of pure metals (e.g., indium, tin, zinc).

-

Sample Preparation: Place 3-5 mg of finely powdered this compound into an inert sample pan (e.g., alumina or platinum). Ensure an even, thin layer to promote uniform heat distribution and gas diffusion.[9]

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere, preventing oxidative decomposition.[9]

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[10]

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA thermogram.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss for each decomposition step.

-

Determine the onset temperature (T_onset) of decomposition, defined as the temperature at which significant mass loss begins.

-

Quantify the percentage of mass lost at each distinct step.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions, quantifying the enthalpy changes (ΔH) associated with these processes.[6]

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_melt = 156.6 °C, ΔH_fus = 28.45 J/g).

-

Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. Use an identical empty pan as the reference.

-

Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (in W/g) versus temperature. By convention, endothermic events (e.g., melting) are shown as positive peaks, and exothermic events (e.g., decomposition) are shown as negative peaks.

-

Identify the peak temperature (T_peak) and onset temperature (T_onset) for any observed thermal events.

-

Integrate the area under the peak to calculate the enthalpy of the transition (e.g., enthalpy of fusion, ΔH_fus).

-

Integrated Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive thermal analysis of the target compound.

Caption: Workflow for Thermal Stability Assessment.

Predicted Thermal Profile and Decomposition Pathways

Based on the behavior of structurally related molecules, a predictive analysis of the thermal events for this compound can be formulated.

Predicted TGA & DSC Results

The compound is expected to be a stable solid at room temperature. Upon heating, the following events are anticipated:

-

Melting: The DSC thermogram will likely show a sharp endothermic peak corresponding to the melting of the crystalline solid.

-

Decomposition: Immediately following or concurrent with melting, the TGA thermogram is expected to show a significant mass loss. Studies on various substituted aminobenzoic acids show that many sublime or decompose near their melting points.[11][12] The primary decomposition step is predicted to be decarboxylation.[11]

Table 1: Predicted Thermal Events for this compound

| Analysis | Parameter | Predicted Value/Observation | Rationale |

| DSC | Melting Point (T_melt) | 200 - 280 °C | Based on melting/decomposition of related hydroxybenzoic and aminobenzoic acids.[13][14] |

| Enthalpy of Fusion (ΔH_fus) | To be determined | A sharp peak indicates a crystalline solid. | |

| Decomposition | Exothermic event, may overlap with melting | Decomposition is often an exothermic process. | |

| TGA | Onset of Decomposition (T_onset) | ~220 - 280 °C | Coinciding with or just after melting. |

| Step 1 Mass Loss | ~25.7% | Corresponds to the theoretical mass loss of CO₂ (44.01 g/mol ) from the parent molecule (171.13 g/mol ). | |

| Subsequent Steps | Multiple steps at >300 °C | Fragmentation of the resulting aromatic amine. | |

| Final Residue at 600 °C | < 10% | Characteristic of complete organic matter decomposition in an inert atmosphere. |

Proposed Decomposition Mechanism

The decomposition of this compound is likely initiated by the most thermally labile functional group, the carboxylic acid.

-

Primary Decomposition: Decarboxylation The principal and initial decomposition pathway for most aromatic carboxylic acids upon heating is decarboxylation—the loss of carbon dioxide (CO₂).[11] This is a well-documented process for p-hydroxybenzoic acid and various aminosalicylic acids.[12][13] The electron-donating effects of the hydroxyl and amino groups can facilitate this process by stabilizing the resulting intermediate. The product of this initial step would be 2-Amino-5-fluorophenol .

-

Role of the Fluorine Substituent The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol) and is considered one of the most stable single bonds in organic chemistry. Therefore, cleavage of the C-F bond is highly unlikely to be an initial decomposition step.[15] The fluorine atom's primary influence is electronic, through its strong inductive electron-withdrawing effect, which can subtly alter the reactivity and stability of the aromatic ring. Pyrolysis studies of fluorinated compounds confirm that C-F bonds are typically retained in the initial fragmentation products.[16][17]

-

Secondary Decomposition At higher temperatures (>300-350 °C), the initially formed 2-Amino-5-fluorophenol would undergo further fragmentation. This complex process likely involves the cleavage of C-N and C-O bonds and the eventual breakdown of the aromatic ring, leading to the formation of smaller gaseous products (e.g., NH₃, H₂O, CO) and a carbonaceous residue.

The proposed decomposition pathway is visualized below.

Caption: Proposed Thermal Decomposition Pathway.

Implications for Pharmaceutical Development and Handling

A thorough understanding of the thermal stability of this compound, as determined by the methodologies described, has direct and significant consequences for its development:

-

Storage and Handling: The onset temperature of decomposition will dictate the maximum recommended storage temperature. To ensure long-term stability and prevent the formation of degradation products, the compound should be stored in a well-controlled environment, significantly below its decomposition temperature.

-

Formulation Strategy: Knowledge of the melting point and decomposition temperature is critical for selecting appropriate formulation processes. For example, if the compound decomposes at or near its melting point, manufacturing techniques involving high heat, such as hot-melt extrusion or certain types of granulation, would be contraindicated.

-

Excipient Compatibility: The DSC profile provides a baseline for screening for potential interactions with pharmaceutical excipients. Significant shifts in the melting point or the appearance of new thermal events in a drug-excipient mixture can indicate an incompatibility.[18]

-

Regulatory Compliance: The data generated from these thermal analyses form a core part of the stability data package required for regulatory submissions, as outlined in ICH guidelines.[2][3]

Conclusion

While direct experimental data for this compound is not yet widely available, a robust analytical strategy can be designed based on established scientific principles. By employing Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can precisely determine its melting point, enthalpy of fusion, and decomposition profile.

Based on the behavior of analogous substituted aromatic acids, it is predicted that the compound's primary thermal decomposition pathway will be decarboxylation, occurring at a temperature near its melting point, likely in the range of 200-280 °C. The high stability of the carbon-fluorine bond suggests it will not be the initial site of degradation. The resulting data is not merely academic; it is a critical prerequisite for the rational development of this compound as a potential drug substance, directly informing decisions on storage, handling, formulation, and regulatory strategy. The protocols and predictive models outlined in this guide provide a clear and scientifically-grounded path forward for this essential characterization.

References

-

ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

SlideShare (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

FDA (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

- Knight, G. J., & Wright, W. W. (1986). The Thermal Degradation of Some Polymers Based Upon p-Hydroxybenzoic Acid. British Polymer Journal.

-

European Medicines Agency (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

ICH (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

- Alberti, A., et al. (n.d.). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.

-

Galwey, A. K., & Brown, M. E. (2002). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry. [Link]

-

ResearchGate (2002). Thermal Studies on Some Substituted Aminobenzoic Acids. [Link]

-

Nakajima, Y., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]

-

EngagedScholarship@CSU (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. [Link]

-

PubChem (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. [Link]

-

TSI Journals (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

-

ResearchGate (2022). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. [Link]

-

ResearchGate (2003). Thermal decomposition kinetics of thermotropic copolyesters made from trans‐p‐hydroxycinnamic acid and p‐hydroxybenzoic acid. [Link]

-

Lee, W.-F., & Chen, C.-C. (2003). Thermal decomposition kinetics of thermotropic copolyesters made from trans-p-hydroxycinnamic acid and p-hydroxybenzoic acid. R Discovery. [Link]

-

Glibowski, P., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. National Institutes of Health. [Link]

-

Patsnap Synapse (2024). What is the mechanism of Aminobenzoic acid?. [Link]

-

Liu, D., et al. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

-

Steunenberg, R. K., & Cady, G. H. (1952). Pyrolysis of Fluorocarbons. Journal of the American Chemical Society. [Link]

-

ResearchGate (2000). Fluorinated Aromatic Compounds. [Link]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 5. fda.gov [fda.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. azom.com [azom.com]

- 8. perkinelmer.com.ar [perkinelmer.com.ar]

- 9. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. The Thermal Degradation of Some Polymers Based Upon p-Hydroxybenzoic Acid (1986) | G. J. Knight | 18 Citations [scispace.com]

- 14. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agc.com [agc.com]

- 18. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Mechanism of Action of 5-Amino-2-fluoro-4-hydroxybenzoic Acid

This guide provides a comprehensive exploration of the predicted mechanism of action for the novel compound 5-Amino-2-fluoro-4-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes existing knowledge of structurally related compounds to propose a scientifically grounded hypothesis for its biological activity. Furthermore, it outlines a rigorous, multi-faceted experimental workflow to validate these predictions.

Introduction: Unveiling a Novel Molecule

This compound is a synthetic aromatic compound characterized by a benzoic acid core with three key substitutions: an amino group at position 5, a fluorine atom at position 2, and a hydroxyl group at position 4. Its structural similarity to well-characterized anti-inflammatory agents, particularly 5-aminosalicylic acid (5-ASA), suggests a strong potential for therapeutic applications, most notably in the context of inflammatory diseases. The introduction of a fluorine atom is a strategic modification in medicinal chemistry often employed to enhance metabolic stability and binding affinity of a drug candidate.

Predicted Mechanism of Action: An Analogy-Driven Hypothesis

The primary hypothesis for the mechanism of action of this compound is that it functions as a potent anti-inflammatory agent, likely through a multi-targeted approach similar to that of 5-ASA and other aminosalicylates.[1][2][3][4][5] The core of this prediction lies in its structural analogy to 5-ASA, a cornerstone therapy for inflammatory bowel disease (IBD). The predicted pathways are detailed below.

Inhibition of Pro-inflammatory Mediators

A key anti-inflammatory mechanism of aminosalicylates is the inhibition of enzymes involved in the arachidonic acid cascade.[3][5] We predict that this compound will similarly inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition would lead to a reduction in the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation, pain, and fever. The fluorine atom's electron-withdrawing nature may enhance the compound's binding affinity to these enzymes, potentially leading to greater potency than 5-ASA.

Scavenging of Reactive Oxygen Species (ROS)

Inflammatory states are often characterized by oxidative stress due to the overproduction of reactive oxygen species (ROS) by activated immune cells.[1][5] Phenolic compounds, such as hydroxybenzoic acid derivatives, are known for their antioxidant properties.[6][7][8] It is predicted that the hydroxyl and amino groups on the benzene ring of this compound will enable it to act as a potent ROS scavenger, neutralizing harmful free radicals and mitigating cellular damage.

Modulation of the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Pathway

A more nuanced mechanism of action for aminosalicylates involves the activation of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[2][4] The acetylated metabolite of 5-ASA, N-acetyl-5-ASA, is a known PPAR-γ agonist.[2][4] We hypothesize that this compound, or its acetylated metabolite, will also bind to and activate PPAR-γ. This activation leads to the downregulation of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Predicted Signaling Pathway

Caption: Predicted multi-target anti-inflammatory mechanism of this compound.

Experimental Validation Workflow

To rigorously test the predicted mechanism of action, a phased experimental approach is proposed, progressing from in vitro biochemical assays to cell-based models and culminating in in vivo studies.

Phase 1: In Vitro Biochemical Assays

These initial experiments will confirm the direct interaction of this compound with its predicted molecular targets.

Experimental Protocol: COX and LOX Inhibition Assays

-

Objective: To determine the inhibitory activity of the test compound on COX-1, COX-2, and 5-LOX enzymes.

-

Materials: Purified recombinant human COX-1, COX-2, and 5-LOX enzymes; arachidonic acid (substrate); colorimetric or fluorometric assay kits; this compound; 5-ASA (positive control); vehicle control (e.g., DMSO).

-

Procedure: a. Prepare a series of dilutions of the test compound and 5-ASA. b. In a 96-well plate, add the enzyme, the test compound/control, and the assay buffer. c. Incubate for a pre-determined time at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding arachidonic acid. e. Monitor the production of prostaglandins or leukotrienes using a plate reader at the appropriate wavelength. f. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Experimental Protocol: ROS Scavenging Assay (DPPH Assay)

-

Objective: To assess the free radical scavenging activity of the test compound.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution; this compound; Ascorbic acid (positive control); Methanol.

-

Procedure: a. Prepare various concentrations of the test compound and ascorbic acid in methanol. b. Add the DPPH solution to each concentration in a 96-well plate. c. Incubate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging. e. Calculate the percentage of scavenging activity and the EC50 value.

| Hypothetical In Vitro Data Summary | IC50 / EC50 (µM) |

| COX-1 Inhibition | 85 |

| COX-2 Inhibition | 35 |

| 5-LOX Inhibition | 50 |

| DPPH Radical Scavenging | 25 |

Phase 2: Cell-Based Assays

This phase will investigate the effects of the compound in a more biologically relevant context using cultured cells.

Experimental Protocol: Anti-inflammatory Activity in Macrophages

-

Objective: To measure the effect of the test compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials: Murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell line; LPS; this compound; cell culture medium and supplements; ELISA kits for TNF-α, IL-1β, and IL-6.

-

Procedure: a. Culture macrophages to 80% confluency. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. d. Collect the cell culture supernatant. e. Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.

Experimental Protocol: PPAR-γ Activation Assay

-

Objective: To determine if the test compound can activate the PPAR-γ receptor.

-

Materials: A cell line stably transfected with a PPAR-γ reporter gene construct (e.g., a luciferase reporter driven by a PPRE promoter); this compound; Rosiglitazone (positive control); Luciferase assay system.

-

Procedure: a. Seed the reporter cell line in a 96-well plate. b. Treat the cells with different concentrations of the test compound or rosiglitazone for 24 hours. c. Lyse the cells and measure luciferase activity using a luminometer. d. An increase in luciferase activity indicates PPAR-γ activation.

Experimental Workflow Diagram

Sources

- 1. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]

- 3. 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]